2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide binds to the active site of BTK, preventing its activation and downstream signaling. BCR signaling is critical for the survival and proliferation of B-cells, particularly in B-cell malignancies. By inhibiting BTK, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide disrupts this signaling pathway and induces apoptosis in B-cells.
Biochemical and physiological effects:
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to selectively inhibit BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has demonstrated potent anti-tumor activity in B-cell malignancies, both as a single agent and in combination with other anti-cancer agents. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cells, and its potential to enhance the activity of other anti-cancer agents. The limitations of using 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide in lab experiments include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects on other kinases.
Direcciones Futuras
For the research and development of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide include the evaluation of its efficacy and safety in clinical trials, particularly in patients with relapsed/refractory CLL and NHL. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is also being evaluated in combination with other anti-cancer agents, such as venetoclax and obinutuzumab. Additionally, the development of more potent and selective BTK inhibitors, including 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide, is an active area of research in the field of oncology.
In conclusion, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its selective inhibition of BTK and potential to enhance the activity of other anti-cancer agents make it an attractive candidate for further evaluation in clinical trials.
Métodos De Síntesis
The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis of 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells. 2-[4-[(3-Chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Propiedades
IUPAC Name |
2-[4-[(3-chlorothiophen-2-yl)methylamino]phenyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,14(17)19)10-3-5-11(6-4-10)18-9-13-12(16)7-8-20-13/h3-8,18H,9H2,1-2H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSYFLXMRFGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NCC2=C(C=CS2)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.